molecular formula C15H11Cl2F2NO2 B5178556 2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide

Cat. No. B5178556
M. Wt: 346.2 g/mol
InChI Key: YMVOIPRVJHVHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide, commonly known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of amides and has been found to have interesting properties that make it useful in various research applications.

Mechanism of Action

DFP-10825 works by selectively inhibiting the activity of FAAH, which is an enzyme that is responsible for breaking down endocannabinoids. Endocannabinoids are signaling molecules that are produced by the body and play a role in regulating various physiological processes. By inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
DFP-10825 has been found to have various biochemical and physiological effects. By selectively inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can have various effects on physiological processes such as pain, mood, appetite, and immune function. Additionally, DFP-10825 has been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFP-10825 in lab experiments is its selectivity for FAAH. This allows researchers to selectively target the endocannabinoid system without affecting other physiological processes. Additionally, DFP-10825 has been found to be relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, one of the limitations of using DFP-10825 is its potential for off-target effects. While DFP-10825 is selective for FAAH, it may also affect other enzymes and receptors in the body, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on DFP-10825. One area of interest is its potential use in the treatment of various inflammatory conditions. Additionally, researchers are interested in further exploring the role of the endocannabinoid system in various physiological processes. Finally, there is interest in developing more selective FAAH inhibitors that can be used in both research and clinical settings.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with 2,4-difluoroaniline to form an intermediate compound. This intermediate is then reacted with propanoyl chloride to form the final compound, DFP-10825.

Scientific Research Applications

DFP-10825 has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling system in the body that plays a role in regulating various physiological processes such as pain, mood, appetite, and immune function. DFP-10825 has been found to selectively inhibit the activity of a specific enzyme, fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, DFP-10825 can increase the levels of endocannabinoids in the body, which can help researchers better understand the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F2NO2/c1-8(22-14-5-2-9(16)6-11(14)17)15(21)20-13-4-3-10(18)7-12(13)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVOIPRVJHVHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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